molecular formula C5H9N3O B13211990 1-(methoxymethyl)-1H-pyrazol-3-amine

1-(methoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B13211990
M. Wt: 127.14 g/mol
InChI Key: NVWDYMSYADJXKE-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methoxymethyl group attached to the nitrogen atom at position 1 and an amino group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-1H-pyrazol-5-amine: Similar structure but with the amino group at position 5.

    1-(Methoxymethyl)-1H-pyrazol-4-amine: Similar structure but with the amino group at position 4.

    1-(Methoxymethyl)-1H-pyrazol-2-amine: Similar structure but with the amino group at position 2.

Uniqueness

1-(Methoxymethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the methoxymethyl and amino groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(methoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C5H9N3O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3,(H2,6,7)

InChI Key

NVWDYMSYADJXKE-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC(=N1)N

Origin of Product

United States

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